Technical Monograph: 5-Chloro-2,3-dihydro-1,3,4-thiadiazol-2-one
Technical Monograph: 5-Chloro-2,3-dihydro-1,3,4-thiadiazol-2-one
The following technical guide provides an in-depth analysis of 5-Chloro-2,3-dihydro-1,3,4-thiadiazol-2-one , a critical heterocyclic scaffold used in the synthesis of bioactive pharmaceuticals and agrochemicals.
Core Identity & Synthetic Utility in Drug Discovery
Executive Summary
5-Chloro-2,3-dihydro-1,3,4-thiadiazol-2-one (CAS 89304-39-2 ) is a versatile 5-membered heterocyclic intermediate.[1][2] It serves as a "privileged scaffold" in medicinal chemistry due to its ability to participate in orthogonal functionalization: nucleophilic aromatic substitution (SNAr) at the C-5 position and electrophilic alkylation at the N-3 position. This dual reactivity allows for the rapid generation of diverse libraries for kinase inhibition, antibacterial research, and herbicide development.
This guide details the physicochemical properties, validated synthesis routes, and handling protocols for this compound, emphasizing its role as a tautomeric equivalent to 5-chloro-1,3,4-thiadiazol-2-ol .
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11][12]
The compound exists in a tautomeric equilibrium between the lactam (one) and lactim (ol) forms, with the lactam form generally predominating in solution and solid state due to the stability of the carbonyl bond.
| Parameter | Technical Specification |
| Primary CAS Number | 89304-39-2 |
| Related CAS (Amine Precursor) | 37566-40-8 (2-Amino-5-chloro-1,3,4-thiadiazole) |
| IUPAC Name | 5-Chloro-2,3-dihydro-1,3,4-thiadiazol-2-one |
| Synonyms | 5-Chloro-1,3,4-thiadiazol-2(3H)-one; 5-Chloro-2-hydroxy-1,3,4-thiadiazole |
| Molecular Formula | C₂HClN₂OS |
| Molecular Weight | 136.56 g/mol |
| InChI Key | KYJGHVMLZDSOOW-UHFFFAOYSA-N |
| Solubility | Soluble in DMSO, DMF, polar organic solvents; limited solubility in water. |
| Stability | Hygroscopic; susceptible to hydrolysis under strong basic conditions. |
Synthesis & Manufacturing Methodologies
The synthesis of 5-chloro-2,3-dihydro-1,3,4-thiadiazol-2-one is rarely performed by direct ring closure of a chloro-substituted acyclic precursor. Instead, it is most reliably accessed via the Sandmeyer-type diazotization of the stable precursor 2-amino-5-chloro-1,3,4-thiadiazole .
3.1. Validated Synthetic Route (Diazotization-Hydrolysis)
This pathway ensures high purity by leveraging the crystalline stability of the amino-chloro intermediate.
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Precursor Synthesis: Reaction of thiosemicarbazide with carbon disulfide (CS₂) yields 2-amino-5-mercapto-1,3,4-thiadiazole, which is subsequently chlorinated (using SO₂Cl₂ or Cl₂) to yield 2-amino-5-chloro-1,3,4-thiadiazole (CAS 37566-40-8) .
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Diazotization: The amine is treated with sodium nitrite (NaNO₂) in concentrated hydrochloric acid (HCl) at 0–5°C.
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Hydrolysis: The diazonium salt intermediate is unstable and undergoes hydrolysis in situ to replace the diazo group with a hydroxyl group, which tautomerizes to the ketone.
3.2. Synthesis Workflow Diagram
The following Graphviz diagram illustrates the stepwise conversion from raw materials to the target scaffold.
Caption: Stepwise synthesis from thiosemicarbazide to the 5-chloro-2-one scaffold via the amino-chloro intermediate.
Chemical Reactivity & Mechanism[11]
The utility of this scaffold lies in its bifunctional reactivity . Researchers must understand the electronic bias of the ring to optimize yields.
4.1. Electrophilicity at C-5 (SNAr)
The C-5 position is highly electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms, combined with the electron-withdrawing nature of the chlorine.
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Mechanism: Nucleophilic Aromatic Substitution (SNAr).
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Nucleophiles: Primary/secondary amines, thiols, and alkoxides.
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Application: Introduction of pharmacophores (e.g., piperazines, anilines) to create enzyme inhibitors.
4.2. Nucleophilicity at N-3 (Alkylation)
The nitrogen at position 3 (N-3) retains nucleophilic character, particularly when the lactam oxygen is deprotonated.
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Mechanism: SN2 Alkylation.
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Reagents: Alkyl halides, benzyl bromides.
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Application: Modulating solubility and lipophilicity (LogP) of the final drug candidate.
4.3. Reactivity Map
Caption: Divergent synthesis pathways: C-5 substitution (Red) and N-3 alkylation (Yellow).
Experimental Protocols
Protocol A: Preparation of 5-Chloro-2,3-dihydro-1,3,4-thiadiazol-2-one (In-situ)
Note: Due to stability concerns of the isolated "one" form, it is often generated and used immediately or synthesized from the stable amine precursor.
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Dissolution: Dissolve 10 mmol of 2-amino-5-chloro-1,3,4-thiadiazole in 30 mL of 10% HCl.
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Cooling: Cool the solution to 0–5°C in an ice bath.
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Diazotization: Dropwise add a solution of sodium nitrite (12 mmol) in water, maintaining the temperature below 5°C. Stir for 30 minutes.
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Hydrolysis/Workup: Allow the mixture to warm to room temperature (evolution of N₂ gas occurs). The solution now contains the 2-hydroxy/2-one tautomer.
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Extraction: Extract with ethyl acetate (3 x 20 mL). Dry organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
Protocol B: General Nucleophilic Substitution (SNAr) at C-5
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Setup: In a round-bottom flask, dissolve 1.0 equivalent of the 5-chloro scaffold in dry DMF or Acetonitrile.
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Addition: Add 1.1 equivalents of the nucleophile (e.g., a substituted piperazine) and 2.0 equivalents of a base (K₂CO₃ or DIPEA).
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Reaction: Reflux at 60–80°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1).
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Purification: Pour into ice water. The precipitate is filtered, washed with water, and recrystallized from ethanol.[3]
Applications in Research & Industry
| Sector | Application | Mechanism of Action |
| Oncology | Kinase Inhibitors | The thiadiazole ring mimics the purine core, allowing ATP-competitive inhibition in kinases (e.g., EGFR, VEGFR). |
| Agrochemicals | Urea Herbicides | Used as a "masking" group or core scaffold for photosystem II inhibitors (e.g., Tebuthiuron analogs). |
| Infectious Disease | Antibacterials | 5-substituted derivatives exhibit activity against Gram-positive bacteria by disrupting cell wall synthesis. |
Safety & Handling (MSDS Highlights)
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Hazards: The compound is an Irritant (Xi) . It causes skin and eye irritation and may be harmful if swallowed.
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Incompatibility: Avoid contact with strong oxidizing agents and strong bases (unless intended for reaction).
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.
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PPE: Standard lab coat, nitrile gloves, and safety goggles are mandatory. Work within a fume hood to avoid inhalation of dust or vapors.
References
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PubChem. 5-chloro-2,3-dihydro-1,3,4-thiadiazol-2-one (Compound). National Library of Medicine. Available at: [Link]
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El-Masry, A., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation. MDPI Molecules. Available at: [Link]
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Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Available at: [Link]
